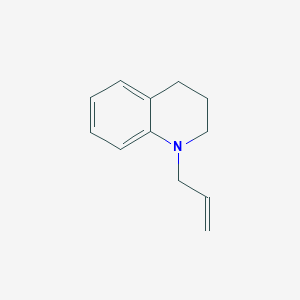
1-Allyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that has been partially hydrogenated The presence of an allyl group at the nitrogen atom distinguishes this compound from other tetrahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the N-alkylation of 1,2,3,4-tetrahydroquinoline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed allylation, can also be employed to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or selenium dioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinolines.
Scientific Research Applications
1-Allyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-allyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the allyl group.
1-Methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of an allyl group.
Uniqueness: 1-Allyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions that are not possible with other tetrahydroquinolines .
Properties
CAS No. |
80574-15-8 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-prop-2-enyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H15N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h2-4,6,8H,1,5,7,9-10H2 |
InChI Key |
PDKJMONWRQHENW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















